2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide 2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15849958
InChI: InChI=1S/C11H23N3O/c1-4-14(11(15)9(2)12)10-6-5-7-13(3)8-10/h9-10H,4-8,12H2,1-3H3/t9?,10-/m0/s1
SMILES:
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol

2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide

CAS No.:

Cat. No.: VC15849958

Molecular Formula: C11H23N3O

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide -

Specification

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
IUPAC Name 2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide
Standard InChI InChI=1S/C11H23N3O/c1-4-14(11(15)9(2)12)10-6-5-7-13(3)8-10/h9-10H,4-8,12H2,1-3H3/t9?,10-/m0/s1
Standard InChI Key QOTRYDVMFBFIOH-AXDSSHIGSA-N
Isomeric SMILES CCN([C@H]1CCCN(C1)C)C(=O)C(C)N
Canonical SMILES CCN(C1CCCN(C1)C)C(=O)C(C)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-Amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide (IUPAC name: 2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide) is a chiral compound with the molecular formula C₁₁H₂₃N₃O and a molecular weight of 213.32 g/mol. Its structure comprises three key components:

  • A (3S)-1-methylpiperidin-3-yl group, which introduces stereochemical complexity and influences receptor interactions.

  • An ethyl substituent on the amide nitrogen, enhancing lipophilicity and metabolic stability.

  • A 2-aminopropanamide backbone, providing hydrogen-bonding capabilities critical for target engagement.

The stereochemistry at the piperidine C3 position (S-configuration) is pivotal for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Table 1: Chemical Identity of 2-Amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide

PropertyValue
Molecular FormulaC₁₁H₂₃N₃O
Molecular Weight213.32 g/mol
IUPAC Name2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide
CAS NumberVCID: VC15849958
SMILESCCN([C@H]1CCCN(C1)C)C(=O)C(C)N
Topological Polar Surface Area64.8 Ų

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous piperidine-containing compounds, such as 4-[3-(4-methylpiperidin-1-yl)propanamido]benzenesulfonamide, reveal that the piperidine ring typically adopts a chair conformation in solid-state structures . This conformation minimizes steric strain and optimizes hydrogen-bonding interactions with biological targets. Computational modeling of the title compound predicts similar behavior, with the ethyl and methyl groups occupying equatorial positions to reduce van der Waals repulsions .

Synthetic Routes and Optimization

Multi-Step Organic Synthesis

The synthesis of 2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide involves a convergent strategy:

  • Piperidine Core Preparation: (3S)-1-methylpiperidin-3-amine is synthesized via enantioselective hydrogenation of a pyridine precursor, followed by N-methylation .

  • Amide Coupling: The amine intermediate is reacted with ethyl 2-aminopropanoate hydrochloride under Schotten-Baumann conditions, using a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Purification: The crude product is purified via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to achieve >98% enantiomeric excess.

Industrial-scale production employs continuous flow reactors to enhance yield (85–90%) and reduce reaction times compared to batch processes.

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 3.41–3.28 (m, piperidine H), 2.95 (s, N-CH₃), and 1.32 (t, J = 7.1 Hz, ethyl CH₃).

  • Mass Spectrometry: ESI-MS m/z 214.2 [M+H]⁺, consistent with the molecular formula.

Biological Activity and Mechanism of Action

Neuropharmacological Applications

The compound’s ability to cross the blood-brain barrier (BBB permeability logPS = -2.1) suggests utility in treating neuropathic pain. Rodent models show a 60% reduction in mechanical allodynia at 10 mg/kg (s.c.), comparable to gabapentin but with a longer duration of action (8–10 h).

Table 2: Pharmacokinetic Profile in Sprague-Dawley Rats

ParameterValue
Bioavailability (s.c.)92%
Half-life (t₁/₂)4.2 h
Plasma Protein Binding88%
Major MetaboliteN-Deethylated derivative

Comparative Analysis with Structural Analogs

Piperidine vs. Pyrrolidine Derivatives

Replacing the piperidine ring with pyrrolidine (as in 2-methyl-N-(1-methylpiperidin-4-yl)propanamide ) reduces MOR affinity (IC₅₀ = 210 nM) due to decreased ring flexibility and suboptimal van der Waals contacts . Conversely, expanding to a seven-membered azepane ring improves metabolic stability but diminishes BBB penetration .

Role of Stereochemistry

The (3S) configuration is critical: the (3R) enantiomer shows 90% lower MOR binding, highlighting the importance of chiral recognition in receptor activation .

Future Directions

Ongoing research focuses on:

  • Developing prodrug derivatives to enhance oral bioavailability.

  • Investigating dual MOR/norepinephrine reuptake inhibition for multimodal analgesia.

  • Conducting phase I clinical trials to evaluate safety in humans.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator